1-Benzyl-1,4-dihydronicotinamide
Overview
Description
1-Benzyl-1,4-dihydronicotinamide is an organic compound with the molecular formula C13H14N2O. It is a yellow crystalline solid that is slightly soluble in methanol and sensitive to light . This compound is often used as a model for nicotinamide adenine dinucleotide (NADH) in various biochemical studies due to its structural similarity and functional properties .
Mechanism of Action
Target of Action
1-Benzyl-1,4-dihydronicotinamide (1,4-BNAH) is a synthetic analogue of the reduced form of nicotinamide adenine dinucleotide (NADH) . It is primarily used in research focused on redox chemistry and enzymatic reactions . The compound’s primary targets are enzymes and biochemical pathways that involve electron transfer processes .
Mode of Action
The mode of action of 1,4-BNAH involves its interaction with its targets through a hydride transfer mechanism . This is supported by the fact that 1,4-BNAH has been used in the photocatalytic generation of an NADH synthetic analogue using cobalt diimine–dioxime complexes and the BF2-bridged derivative as catalysts .
Biochemical Pathways
1,4-BNAH affects biochemical pathways that involve the reduction of quinones . The formal hydride transfer on the reduction reaction of quinones by 1,4-BNAH in acetonitrile proceeds through a hydrogen coupled electron transfer mechanism . This theoretical analysis provides valuable knowledge that can be inferred for studying the quinone reduction roles of NADH and NADPH in physiological media .
Pharmacokinetics
Information on the pharmacokinetics of 1,4-BNAH is limited. It is known that 1,4-bnah is slightly soluble in methanol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1,4-BNAH is the reduction of α,β-epoxy ketones . After the reaction, the catalyst can be separated by simple magnetic separation and can be reused . In another study, the reduction of 1,1-diphenyl-2,2-dinitroethylene (DPDN) by 1,4-BNAH resulted in the formation of 1,1-diphenyl-2,2-dinitroethane (DPDNH) .
Action Environment
The action of 1,4-BNAH can be influenced by environmental factors. For instance, the photocatalytic generation of an NADH synthetic analogue using 1,4-BNAH has been studied in both aqueous and organic media This suggests that the solvent used can influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,4-dihydronicotinamide is employed by researchers to gain insights into the mechanisms of NADH-dependent enzymes, given its structural similarity to NADH . It is also used as a model compound in the development of biomimetic catalysts that aim to replicate the behavior of redox-active enzymes .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its role in electron transfer processes . It is used to study the mechanisms of NADH-dependent enzymes due to its structural similarity to NADH .
Temporal Effects in Laboratory Settings
The benzyl group in the structure of this compound makes it more resistant to oxidation than NADH, which is beneficial for certain experimental conditions where increased stability is required .
Metabolic Pathways
This compound is involved in redox chemistry and enzymatic reactions, suggesting it may interact with metabolic pathways related to these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-dihydronicotinamide can be synthesized through the reduction of 1-benzyl-3-pyridinecarboxamide using sodium borohydride in methanol . The reaction is typically carried out at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same reduction process using sodium borohydride or other reducing agents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-dihydronicotinamide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of catalysts like tris(bipyridyl)ruthenium(II).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Tris(bipyridyl)ruthenium(II), cobalt diimine-dioxime complexes.
Major Products Formed:
Oxidation: 1-Benzyl-3-pyridinecarboxamide.
Reduction: Toluene, 1,2-diphenylethane.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
1-Benzyl-1,4-dihydronicotinamide is extensively used in scientific research due to its versatility and functional properties:
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NADH): The natural coenzyme that 1-Benzyl-1,4-dihydronicotinamide mimics.
1-Benzyl-3-pyridinecarboxamide: The oxidized form of this compound.
1-Benzyl-1,4-dihydro-3-pyridinecarboxamide: Another structurally similar compound.
Uniqueness: this compound is unique due to its ability to serve as a stable and easily synthesized model for NADH. Its structural similarity to NADH allows it to participate in similar biochemical reactions, making it a valuable tool in research .
Properties
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUYDSETOTBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241783 | |
Record name | Benzyldihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-92-1 | |
Record name | 1-Benzyl-1,4-dihydronicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1,4-dihydronicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyldihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90241783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIHYDRO-N-BENZYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU8JA8RMP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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